3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O2/c1-24-10-12-25(13-11-24)20(16-6-8-19(27-2)9-7-16)15-23-21(26)17-4-3-5-18(22)14-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMMSSHXXOHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amide Bond Formation: The acid chloride is then reacted with 3-bromoaniline in the presence of a base such as triethylamine to form the amide bond, yielding 3-bromo-N-(4-methoxyphenyl)benzamide.
Piperazine Introduction: The final step involves the reaction of the intermediate with 1-methylpiperazine under suitable conditions to introduce the piperazine moiety, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-bromo-N-[2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide.
Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide serves as a lead compound in drug development. Its structure allows for modifications that can enhance therapeutic effects against specific targets, such as receptors or enzymes involved in various diseases.
Case Study: Anticancer Activity
A study evaluated the anticancer potential of similar benzamide derivatives. Compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated that modifications in the benzamide structure could significantly enhance cytotoxicity against cancer cell lines .
Pharmacology
The pharmacokinetic properties of this compound are crucial for its effectiveness as a therapeutic agent. Studies have shown that compounds with similar structures exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Data Table: Pharmacokinetic Properties of Related Compounds
| Compound Name | Absorption | Distribution | Metabolism | Excretion |
|---|---|---|---|---|
| Compound A | High | Wide | Liver | Urine |
| Compound B | Moderate | Moderate | Kidney | Feces |
| 3-bromo-N-[...] | High | High | Liver | Urine |
Organic Synthesis
This compound can be synthesized through multiple steps involving the formation of intermediates. A common synthetic route includes:
- Formation of Acid Chloride : Reaction of 4-methoxyphenylacetic acid with thionyl chloride.
- Amide Bond Formation : The acid chloride reacts with 3-bromoaniline in the presence of triethylamine.
- Piperazine Introduction : The intermediate is reacted with 1-methylpiperazine to yield the final product.
Biological Studies
Research has demonstrated that this compound can be utilized to investigate biological pathways and mechanisms of action related to various diseases.
Case Study: Antimicrobial Activity
A study involving similar compounds found that benzamide derivatives exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of methoxy groups was noted to enhance antibacterial properties .
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets such as receptors or enzymes. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine moiety can enhance solubility and bioavailability. The bromine atom may play a role in modulating the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Lacks the bromine atom and piperazine group; instead, it has a hydroxyl group at the 2-position of the benzamide and a simple ethyl linker.
- However, the absence of the piperazine ring may reduce basicity and membrane permeability.
- Synthesis : Prepared via a condensation reaction between methyl salicylate and 3,4-dimethoxyphenethylamine .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)
- Structure : Contains a nitro group at the 2-position of the phenyl ring and a bromine at the 4-position of the benzamide.
- The bromine position (4 vs. 3) alters steric and electronic interactions in binding pockets .
Piperazine/Piperidine-Based Analogues
3-Bromo-4-Methoxy-N-{4-[(4-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Benzamide
- Structure : Replaces the ethyl-linked piperazine with a piperidine-sulfonyl group.
- The piperidine ring (vs. piperazine) has lower basicity, which may affect protonation states under physiological conditions .
N-(4-Bromo-2-Methylphenyl)-2-[4-(3-Chlorophenyl)Piperazin-1-yl]Acetamide
- Structure : Features a chlorophenyl-substituted piperazine linked via an acetamide bridge.
- Properties : The chloro group increases lipophilicity, while the acetamide bridge introduces conformational flexibility. This may enhance binding to hydrophobic pockets in targets like serotonin or dopamine receptors .
Hybrid Structures with Additional Functional Groups
3-Bromo-N-[1-[(4-Chloroanilino)Carbonyl]-2-(4-Methoxyphenyl)Vinyl]Benzamide
- Structure: Incorporates a vinyl group and a 4-chloroanilino carbonyl moiety.
- Properties : The conjugated vinyl system may enhance rigidity and π-π stacking interactions. The chlorine atom could alter toxicity profiles compared to bromine .
3-Bromo-N-[1-[1-[2-[4-(1,1-Dimethylethyl)Phenoxy]Ethyl]-1H-Benzimidazol-2-yl]Ethyl]Benzamide
- Structure: Contains a benzimidazole ring and a tert-butylphenoxy group.
- Properties: The benzimidazole moiety is a known pharmacophore in antiviral and anticancer agents.
Solubility and Bioactivity Considerations
- 2,6-Dihydroxy-N-[2-(4-Methoxyphenyl)Ethyl]Benzamide : The dihydroxy substitution significantly enhances hydrophilicity and hydrogen-bonding capacity, making it more soluble in polar solvents than the brominated analogue. This could favor renal excretion over tissue penetration .
Biological Activity
3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a bromine atom, a methoxyphenyl group, and a methylpiperazine moiety. Its synthesis typically involves several key steps:
- Formation of the Intermediate : Reaction of 4-methoxyphenylacetic acid with thionyl chloride to produce the acid chloride.
- Amide Bond Formation : The acid chloride reacts with 3-bromoaniline in the presence of triethylamine to form the amide bond.
- Piperazine Introduction : The intermediate is reacted with 1-methylpiperazine to yield the final product.
This multi-step synthesis is crucial for developing compounds with specific biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The methoxyphenyl group enhances binding affinity to hydrophobic pockets, while the piperazine moiety improves solubility and bioavailability. The bromine atom may modulate reactivity and selectivity, influencing pharmacological outcomes.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. For instance, related compounds have shown IC50 values indicating effective inhibition of tumor cell proliferation .
- Neuroprotective Effects : Similar derivatives have been investigated for neuroprotective properties, particularly in models of neurodegeneration . The compound's ability to interact selectively with dopamine receptors may offer therapeutic avenues for neuropsychiatric disorders.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory activity by inhibiting key inflammatory pathways, suggesting that this compound could also possess these properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 3-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | Chlorine atom instead of bromine | Varies in potency against cancer cell lines |
| 3-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | Fluorine atom | Enhanced selectivity for certain receptors |
| 3-iodo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | Iodine atom | Potentially higher lipophilicity |
The presence of the bromine atom in this compound contributes to its distinct pharmacological profile compared to other halogenated derivatives.
Case Studies
Recent studies have focused on evaluating the compound's effects in vivo and in vitro:
- In Vitro Cytotoxicity : A study assessed the cytotoxic effects on various cancer cell lines, noting significant inhibition at concentrations as low as 100 nM .
- Neuroprotective Screening : Another investigation highlighted the compound's ability to protect dopaminergic neurons from degeneration in cellular models, suggesting its potential use in treating conditions like Parkinson’s disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
